Cas no 1153411-17-6 (2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine)

2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine 化学的及び物理的性質
名前と識別子
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- 2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine
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- インチ: 1S/C9H6BrClN2S/c1-5-2-8(11)13-9(12-5)7-3-6(10)4-14-7/h2-4H,1H3
- InChIKey: SFKVPPVPLVCNGK-UHFFFAOYSA-N
- ほほえんだ: C1(C2SC=C(Br)C=2)=NC(C)=CC(Cl)=N1
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B175926-500mg |
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine |
1153411-17-6 | 500mg |
$ 570.00 | 2022-06-07 | ||
TRC | B175926-1g |
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine |
1153411-17-6 | 1g |
$ 865.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657006-2.5g |
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine |
1153411-17-6 | 98% | 2.5g |
¥32896.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657006-250mg |
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine |
1153411-17-6 | 98% | 250mg |
¥9040.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657006-1g |
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine |
1153411-17-6 | 98% | 1g |
¥23496.00 | 2024-08-09 | |
TRC | B175926-100mg |
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine |
1153411-17-6 | 100mg |
$ 135.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657006-500mg |
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine |
1153411-17-6 | 98% | 500mg |
¥18081.00 | 2024-08-09 |
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidineに関する追加情報
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine (CAS No. 1153411-17-6): An Overview
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine (CAS No. 1153411-17-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine consists of a pyrimidine core substituted with a bromothiophene moiety and a chlorine atom, along with a methyl group. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it an attractive candidate for further investigation.
Recent studies have highlighted the potential of 2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine in the context of drug discovery. One notable area of research is its activity against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant cytotoxic effects on human breast cancer cells, suggesting its potential as an anticancer agent. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
In addition to its anticancer properties, 2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine has also been explored for its antimicrobial activity. Research conducted at the University of California, Los Angeles (UCLA) revealed that this compound possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The study suggested that the compound interferes with bacterial cell wall synthesis, leading to cell death.
The synthesis of 2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine has been extensively studied, with several efficient and scalable methods reported in the literature. One common approach involves the reaction of 2-bromo-thiophene with 4-chloro-6-methylpyrimidine under suitable conditions. This method provides high yields and purity, making it suitable for large-scale production.
The physicochemical properties of 2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine, such as solubility, stability, and bioavailability, are crucial for its application in drug development. Studies have shown that the compound exhibits good solubility in organic solvents and moderate solubility in water, which facilitates its formulation into various dosage forms. Additionally, its stability under different storage conditions has been evaluated, ensuring its reliability as a research tool and potential therapeutic agent.
In terms of safety and toxicity, preliminary studies have indicated that 2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine is well-tolerated at therapeutic concentrations. However, further toxicological evaluations are necessary to fully understand its safety profile before it can be advanced to clinical trials.
The future prospects for 2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine are promising. Ongoing research aims to optimize its structure to enhance its potency and selectivity against specific targets. Additionally, efforts are being made to develop prodrugs and drug delivery systems that can improve its pharmacokinetic properties and reduce side effects.
In conclusion, 2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine (CAS No. 1153411-17-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable candidate for further exploration and development as a novel therapeutic agent.
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